N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-6-10(2)11(8-9)14-17-18-15(21-14)16-13(19)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHUYNUFIXJENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction involving furan-2-carboxylic acid and the oxadiazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the furan-oxadiazole intermediate with an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Structure Representation
| Component | Structure Representation |
|---|---|
| Furan Ring | Furan |
| Oxadiazole Ring | Oxadiazole |
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide against various cancer cell lines.
Key Findings
- Growth Inhibition : The compound demonstrated significant growth inhibition in several cancer cell lines including:
-
Mechanism of Action :
- DNA Interaction : Studies using comet assays indicated that the compound induces DNA strand breaks.
- Apoptosis Induction : Flow cytometry revealed a 30% increase in apoptosis in treated cells compared to controls.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens.
Summary of Antimicrobial Studies
| Study | Microorganisms Tested | Results |
|---|---|---|
| Study A | E. coli | Inhibition zone: 15 mm at 100 µg/mL |
| Study B | S. aureus | Inhibition zone: 18 mm at 100 µg/mL |
| Study C | C. albicans | Minimum inhibitory concentration (MIC): 50 µg/mL |
These findings suggest that the compound effectively inhibits both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Study on Cancer Cell Lines
Objective : Evaluate cytotoxic effects of the compound on human cancer cell lines.
Methodology :
- Treatment with varying concentrations of the compound.
- Assessment of cell viability using standard assays.
Results :
Significant reductions in cell viability were observed at concentrations above 50 µM.
Mechanistic Insights
- DNA Damage Assessment : The compound was shown to induce DNA damage through comet assays.
- Apoptosis Induction : Increased apoptosis rates were confirmed via flow cytometry analysis.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Comparable Compounds
*Estimated based on structural analogs.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.30 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through the condensation of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and temperature management to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may enhance efficiency.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against breast (MCF-7), colon (HT-29), lung (A549), and prostate (PC-3) cancer cell lines.
- IC50 Values : In vitro studies have reported IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics like etoposide .
The proposed mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : Similar compounds have shown selective inhibition of topoisomerase II, leading to interference with DNA replication and repair processes .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound results in increased apoptosis in cancer cells, particularly at the G1 phase of the cell cycle .
- Reactive Oxygen Species (ROS) Generation : The compound has been associated with elevated ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several studies have documented the efficacy of oxadiazole derivatives similar to this compound:
Q & A
Q. What synthetic methodologies are commonly used to synthesize N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
Answer: The synthesis typically involves two key steps:
Oxadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Coupling reactions : Amide bond formation between the oxadiazole intermediate and furan-2-carboxylic acid derivatives using coupling agents like EDC/HOBt .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | H₂SO₄, 80°C, 6h | 65-75% | |
| Amide coupling | EDC, DMF, RT, 12h | 80-85% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Q. What preliminary biological assays are recommended for evaluating bioactivity?
Answer: Initial screening should include:
- Lipoxygenase (LOX) inhibition : Assess anti-inflammatory potential via UV-Vis spectroscopy at 234 nm .
- α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside .
- Butyrylcholinesterase (BChE) inhibition : Monitor hydrolysis of butyrylthiocholine at 412 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize S1P4 receptor antagonism?
Answer:
- Substituent modifications : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., Cl) to enhance potency, as seen in analogous S1P4 antagonists .
- Selectivity profiling : Test against S1P1–3,5 receptors using competitive binding assays (IC₅₀ < 100 nM for S1P4 vs. >1 µM for others) .
Q. How can researchers resolve contradictions in bioactivity data across enzyme assays?
Answer:
- Orthogonal validation : Combine enzyme inhibition data with cellular assays (e.g., cytokine release for inflammation) .
- Dose-response curves : Ensure consistency in IC₅₀ values across multiple replicates .
- Molecular docking : Correlate binding affinity (e.g., AutoDock Vina) with experimental activity to identify false positives .
Q. What computational strategies improve pharmacokinetic properties of analogs?
Answer:
Q. Example Computational Parameters
| Property | Target Value | Method |
|---|---|---|
| logP | <3.5 | DFT/B3LYP |
| PSA | 80–100 Ų | MarvinSketch |
Q. What in vitro models are suitable for evaluating therapeutic potential in viral infections?
Answer:
- Influenza A (H1N1) : Test viral replication inhibition in MDCK cells (EC₅₀ < 1 µM) using plaque reduction assays .
- Mechanistic studies : Measure S1P4 receptor internalization via confocal microscopy .
Q. How does the oxadiazole ring contribute to chemical stability?
Answer:
- Thermal stability : The 1,3,4-oxadiazole ring resists hydrolysis up to 200°C (TGA data) .
- Oxidative resistance : Electron-deficient aromatic systems minimize degradation under H₂O₂ exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
